Aplaviroc hydrochloride

概要

説明

アプラビロク塩酸塩は、2,5-ジケトピペラジン類に属する化合物です。 これは、C-Cケモカイン受容体タイプ5(CCR5)の強力な非競合的アロステリックアンタゴニストであり、特にヒト免疫不全ウイルス(HIV)タイプ1に対する抗ウイルス効果について研究されてきました 。 アプラビロク塩酸塩はグラクソ・スミスクラインによって開発されましたが、肝毒性に関する懸念から開発は中止されました .

準備方法

合成ルートと反応条件

アプラビロク塩酸塩の合成は、スピロジケトピペラジンコアの調製から始まる複数の手順を伴います。合成ルートには通常、次の手順が含まれます。

- 環化反応によるスピロジケトピペラジンコアの形成。

- アルキル化反応によるブチル基とシクロヘキシル基の導入。

- エーテル化反応によるフェノキシ安息香酸部分の付加 .

工業生産方法

アプラビロク塩酸塩の工業生産方法は、ラボスケールでの合成手順のスケールアップを伴います。これには、温度、圧力、溶媒系などの反応条件を最適化して、最終生成物の高収率と高純度を確保することが含まれます。 連続フローリアクターと自動合成プラットフォームの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

アプラビロク塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特にシクロヘキシル基で酸化反応を起こす可能性があります。

還元: 還元反応は、スピロジケトピペラジンコア内のカルボニル基で起こる可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、酸化された誘導体、化合物の還元された形態、およびフェノキシ安息香酸部分にさまざまな官能基が結合した置換アナログが含まれます .

科学研究への応用

化学: スピロジケトピペラジンの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: HIVの宿主細胞への侵入に不可欠なCCR5受容体の阻害における役割について調査されています。

科学的研究の応用

Aplaviroc hydrochloride is a chemokine receptor 5 (CCR5) antagonist investigated for treating human immunodeficiency virus (HIV) infection/AIDS . GlaxoSmithKline (GSK) developed Aplaviroc, also known as GW873140, as a novel CCR5 antagonist designed to block HIV from entering healthy immune cells . The drug binds to CCR5, a protein on the surface of immune cells, changing its conformation and rendering it useless to HIV .

Scientific Research Applications

In vitro studies Aplaviroc showed high-affinity binding to human CCR5 and subnanomolar activity against a broad panel of laboratory and primary HIV type 1 (HIV-1) isolates . In vitro, Aplaviroc inhibits R5-tropic HIV replication in peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.28 nM, which equates to a CCR5 receptor occupancy (RO) of approximately 70% . A 50% CCR5 RO was achieved at 0.152 nM Aplaviroc, resulting in approximately 36% inhibition of HIV replication .

In vivo studies showed good tissue distribution after oral administration of radiolabeled Aplaviroc to rats and monkeys, with liver concentrations 70- to 100-fold higher than in the blood . Studies in humans revealed that the compound is primarily eliminated in the feces as the parent compound and oxidative or glucuronidated metabolites .

Clinical Trials

Aplaviroc was investigated in two Phase IIb dose-ranging studies involving antiretroviral therapy-naive, HIV-infected adults: ASCENT and EPIC .

- ASCENT: This trial tested Aplaviroc as a third antiretroviral agent in combination with zidovudine-lamivudine (ZDV-3TC). In this study, 147 subjects were randomized 2:2:1 to receive ZDV-3TC plus Aplaviroc 600 mg twice a day (BID), Aplaviroc 800 mg BID, or efavirenz (EFV), respectively .

- EPIC: This trial investigated the combination of Aplaviroc and lopinavir-ritonavir (LPV-RTV). In this study, 195 subjects were randomized 2:2:2:1 to receive lopinavir-ritonavir (LPV-RTV) plus Aplaviroc 200 mg BID, Aplaviroc 400 mg BID, Aplaviroc 800 mg once a day, or ZDV-3TC BID, respectively .

Drug-Drug Interactions

Drug-drug interaction studies showed that Aplaviroc's AUC (area under the curve) and Cmax (maximum concentration) increased 7.7-fold and 6.2-fold, respectively, when co-administered with lopinavir/ritonavir (LPV/r) . These results demonstrate the involvement of CYP3A in Aplaviroc metabolism in vivo and the potential for other CYP3A inhibitors to alter Aplaviroc pharmacokinetics .

Adverse Effects and Termination of Clinical Trials

Clinical trials with Aplaviroc were terminated prematurely due to idiosyncratic hepatotoxicity . In one instance, a patient developed asymptomatic increases in ALT levels 59 days after starting Aplaviroc 800 mg plus ZDV-3TC BID, leading to the cessation of therapy . The patient then developed fatigue, nausea, and memory loss, with serologies negative for hepatitis A, B, C, and E viruses, Epstein-Barr virus, cytomegalovirus, and autoimmune diseases .

作用機序

アプラビロク塩酸塩は、ヒト細胞のCCR5受容体に特異的に結合することで作用を発揮します。この結合は、ウイルスのコートタンパク質gp120とCCR5受容体間の相互作用を阻害し、それによりHIVが宿主細胞に侵入するのを防ぎます。 この化合物は、非競合的アロステリックアンタゴニストとして作用し、これは活性部位とは異なる受容体上の部位に結合し、受容体活性を低下させる構造変化を引き起こすことを意味します .

類似化合物との比較

アプラビロク塩酸塩は、マラビロクやビクリビロクなどの他のCCR5アンタゴニストと比較されます。 これらの化合物はすべて同じ受容体を標的にしていますが、アプラビロク塩酸塩は、その特異的な結合プロファイルとスピロジケトピペラジンコアの構造的特徴によって独特です 。 肝毒性のため開発は中止されましたが、これは、臨床使用のために成功裏に開発され、承認された他のCCR5アンタゴニストと比較して大きな欠点です .

類似化合物のリスト

マラビロク: HIV感染の治療に使用される別のCCR5アンタゴニスト。

ビクリビロク: HIV治療のために調査されましたが、承認されなかったCCR5アンタゴニスト。

生物活性

Aplaviroc hydrochloride, also known as GW873140, is a small-molecule, noncompetitive allosteric inhibitor of the CCR5 receptor, primarily developed for the treatment of HIV infection. This compound has shown significant antiviral activity and has been the subject of various clinical studies. However, its development faced challenges due to hepatotoxicity observed in trials. This article explores the biological activity of aplaviroc, including its mechanism of action, efficacy in clinical studies, safety profile, and pharmacokinetics.

Aplaviroc functions as a CCR5 antagonist , which means it binds to the CCR5 receptor on the surface of immune cells, preventing HIV from entering these cells. This mechanism is crucial for inhibiting the replication of R5-tropic HIV strains, which utilize CCR5 to gain entry into host cells. The binding affinity of aplaviroc to CCR5 is exceptionally high, with in vitro studies reporting an IC50 value of approximately 0.28 nM , indicating potent antiviral activity against a broad panel of HIV isolates, including those resistant to existing therapies targeting reverse transcriptase and protease enzymes .

Efficacy in Clinical Studies

Aplaviroc was evaluated in several clinical trials, including the ASCENT and EPIC studies. The ASCENT trial involved 147 antiretroviral therapy-naïve patients who were randomized to receive aplaviroc in combination with zidovudine-lamivudine or efavirenz. The EPIC trial included 195 patients receiving various doses of aplaviroc alongside lopinavir-ritonavir.

Key Findings from Clinical Trials:

- Antiviral Activity : In a Phase IIb study, a significant reduction in viral load was observed, with a mean decrease of 1.66 log after 10 days of monotherapy .

- Response Rates : In the modified intent-to-treat population at week 12, the proportion of subjects achieving HIV-1 RNA levels below 400 copies/mL was 50% for aplaviroc 200 mg BID and 75% for the lamivudine/zidovudine arm .

- Dosing Regimens : Patients received doses ranging from 200 mg to 800 mg , administered either once or twice daily .

Safety Profile and Hepatotoxicity

Despite its antiviral effectiveness, aplaviroc's development was halted due to significant concerns regarding hepatotoxicity. Reports indicated that several patients experienced elevated liver enzymes (ALT and bilirubin), leading to the termination of ongoing trials by GlaxoSmithKline .

Adverse Events:

- Common adverse events included gastrointestinal disturbances such as diarrhea and nausea.

- Serious liver-related adverse events were noted in multiple patients; two individuals developed grade 3 or higher elevations in liver enzymes during trials .

Pharmacokinetics

Aplaviroc exhibits nonlinear pharmacokinetics with high interpatient variability. After oral administration, it is rapidly absorbed with a half-life of approximately 3 hours . Preclinical studies indicated that aplaviroc is primarily metabolized by CYP3A enzymes and is eliminated mainly through fecal excretion as unchanged drug and metabolites .

Summary Table: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Route of Administration | Oral |

| Half-Life | ~3 hours |

| Metabolism | Primarily CYP3A |

| Excretion | Fecal (parent drug and metabolites) |

特性

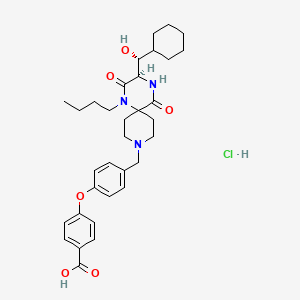

IUPAC Name |

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBMSGFNQRUEH-PQQSRXGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047316 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461023-63-2 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLAVIROC HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D148Z3VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。